N-desmethyl Netupitant D6 is a deuterated derivative of N-desmethyl Netupitant, which is a metabolite of the antiemetic drug Netupitant. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in its molecular structure, enhancing its stability and making it useful for various analytical applications. The full chemical name is 2-(3,5-bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide-3,3,3-d3, with a molecular formula of C30H26D6F6N4O and a molecular weight of 584.6 g/mol .
These reactions are crucial for understanding its behavior in biological systems and its interactions with other compounds.
N-desmethyl Netupitant D6 exhibits biological activity primarily related to its role as a metabolite of Netupitant, which is known for its antagonistic effects on neurokinin-1 receptors. This activity is significant in the prevention of nausea and vomiting associated with chemotherapy. The deuterated form may also provide insights into pharmacokinetics and metabolic pathways due to its unique isotopic labeling .
The synthesis of N-desmethyl Netupitant D6 typically involves:
These methods ensure high purity and yield of the compound suitable for research applications .
N-desmethyl Netupitant D6 has several important applications:
Interaction studies involving N-desmethyl Netupitant D6 focus on its binding affinity to neurokinin-1 receptors and its metabolic interactions with other drugs. These studies help elucidate how this compound influences the pharmacological profile of Netupitant and its potential effects when combined with other therapeutic agents. Understanding these interactions is crucial for optimizing treatment regimens in clinical settings .
N-desmethyl Netupitant D6 shares similarities with several compounds, particularly those related to antiemetic therapies:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Netupitant | Contains trifluoromethyl groups | First-in-class neurokinin-1 receptor antagonist |
| Aprepitant | Similar receptor activity | Non-deuterated form used clinically |
| Rolapitant | Different structural modifications | Developed for similar therapeutic indications |
While N-desmethyl Netupitant D6 is primarily used for analytical purposes due to its isotopic labeling, other compounds like Aprepitant and Rolapitant are utilized directly in clinical settings for managing nausea .
N-desmethyl Netupitant D6 is a deuterated derivative of N-desmethyl Netupitant, characterized by the systematic incorporation of deuterium atoms into specific positions of the molecular framework [1]. The compound possesses the molecular formula C29H24D6F6N4O, representing a total molecular composition that includes twenty-nine carbon atoms, twenty-four hydrogen atoms, six deuterium atoms, six fluorine atoms, four nitrogen atoms, and one oxygen atom [3] [4] [5].
The complete International Union of Pure and Applied Chemistry name for this compound is 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]-2-(trideuteriomethyl)propanamide [1] [3]. The Chemical Abstracts Service registry number assigned to this compound is 2070015-21-1 [4] [5] [6].
The structural framework incorporates several key functional groups including a bis(trifluoromethyl)phenyl moiety, a piperazine ring system, a pyridine heterocycle, and an amide linkage [1] [3]. The deuterium labeling occurs specifically at two methyl groups, with three deuterium atoms replacing hydrogen atoms in each position, resulting in the D6 designation [4] [5].
| Structural Parameter | Specification |
|---|---|
| Molecular Formula | C29H24D6F6N4O |
| Molecular Weight | 570.6 g/mol |
| Chemical Abstracts Service Number | 2070015-21-1 |
| International Union of Pure and Applied Chemistry Name | 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]-2-(trideuteriomethyl)propanamide |
The stereochemical properties of N-desmethyl Netupitant D6 are fundamentally derived from its parent compound N-desmethyl Netupitant, which exhibits no defined stereogenic centers according to computational analysis [12]. The compound maintains an achiral molecular framework, consistent with the parent drug Netupitant being described as achiral in pharmaceutical literature [5].
The conformational characteristics of N-desmethyl Netupitant D6 are influenced by the presence of multiple aromatic ring systems and the flexible aliphatic chain connecting the bis(trifluoromethyl)phenyl group to the amide functionality [1] [3]. The three-dimensional molecular geometry allows for rotational freedom around several single bonds, particularly those connecting the aromatic systems to the central quaternary carbon atom [12].
The deuterium substitution at the two methyl positions does not significantly alter the overall conformational preferences compared to the non-deuterated analog [26] [28]. However, the presence of deuterium atoms can influence vibrational frequencies and may affect the preferred conformational states through subtle changes in zero-point energy differences [26] [27].
The piperazine ring system adopts a chair conformation under typical conditions, while the pyridine ring maintains planarity [12]. The spatial arrangement of these heterocyclic components contributes to the overall three-dimensional structure and potential intermolecular interactions [1] [3].
N-desmethyl Netupitant D6 exhibits a molecular weight of 570.6 grams per mole, representing an increase of approximately 6 atomic mass units compared to the non-deuterated N-desmethyl Netupitant, which has a molecular weight of 564.6 grams per mole [1] [3] [12]. This mass difference directly corresponds to the replacement of six hydrogen atoms with six deuterium atoms in the molecular structure [4] [5].
The compound exists as a solid powder under standard temperature and pressure conditions [4] [5] [7]. Density measurements for N-desmethyl Netupitant D6 have not been extensively reported in the available literature, though the compound demonstrates typical characteristics of organic molecules with similar molecular weights and structural complexity [13].
| Physical Parameter | Value | Reference Compound |
|---|---|---|
| Molecular Weight | 570.6 g/mol | N-desmethyl Netupitant D6 |
| Comparative Molecular Weight | 564.6 g/mol | N-desmethyl Netupitant |
| Physical State | Solid powder | - |
| Mass Difference | +6.0 g/mol | Deuterium incorporation |
The solubility characteristics of N-desmethyl Netupitant D6 demonstrate limited aqueous solubility, consistent with its lipophilic molecular structure containing multiple aromatic rings and trifluoromethyl groups [7] [11] [13]. The compound exhibits good solubility in dimethyl sulfoxide, which serves as a standard solvent for stock solution preparation in analytical applications [4] [5] [7] [11].
Experimental data indicates that N-desmethyl Netupitant D6 maintains solubility profiles similar to other compounds in the netupitant metabolite series [13]. The presence of deuterium atoms does not significantly alter the overall solubility characteristics compared to the non-deuterated analog, as deuterium substitution typically produces minimal changes in intermolecular interactions [26] [30].
For analytical applications, stock solutions are commonly prepared in dimethyl sulfoxide at concentrations of 10 millimolar, with the compound remaining stable under these conditions [7] [11]. Alternative organic solvents such as methanol may also provide adequate solubility for specific analytical requirements [20].
| Solvent System | Solubility | Application |
|---|---|---|
| Dimethyl sulfoxide | Soluble | Stock solution preparation |
| Water | Limited solubility | Aqueous formulations |
| Methanol | Soluble | Analytical applications |
| Organic solvents | Variable | Method-dependent |
N-desmethyl Netupitant D6 demonstrates excellent stability under appropriate storage conditions, with recommended storage at -20 degrees Celsius for optimal long-term preservation [4] [5] [7] [11]. Under these conditions, the compound maintains chemical integrity for periods exceeding twelve months when stored as a solid powder [5] [7].
Stock solutions prepared in dimethyl sulfoxide exhibit different stability profiles depending on storage temperature [7] [11]. Solutions stored at -80 degrees Celsius remain stable for up to six months, while storage at -20 degrees Celsius limits stability to approximately one month [7] [11]. These stability characteristics are consistent with typical behavior observed for deuterated pharmaceutical compounds [26] [28].
Temperature-dependent degradation studies have not been extensively reported for N-desmethyl Netupitant D6 specifically, though the compound appears to maintain structural integrity under standard laboratory conditions when handled appropriately [4] [5]. The presence of multiple fluorine atoms in the molecular structure may contribute to enhanced chemical stability [1] [3].
Nuclear magnetic resonance spectroscopy of N-desmethyl Netupitant D6 presents unique characteristics due to the presence of deuterium atoms in the molecular structure [26] [28] [31]. Deuterium nuclear magnetic resonance exhibits a chemical shift range similar to proton nuclear magnetic resonance but with significantly reduced resolution due to the smaller magnetic dipole moment of deuterium compared to protium [28] [31].
The deuterium-labeled methyl groups in N-desmethyl Netupitant D6 produce characteristic signals in deuterium nuclear magnetic resonance spectroscopy, confirming the successful incorporation of deuterium atoms at the intended positions [26] [28]. These signals appear as distinct peaks that are absent in the non-deuterated analog, providing definitive evidence of isotopic labeling [28] [31].
In proton nuclear magnetic resonance spectroscopy, the deuterated compound exhibits the absence of signals corresponding to the replaced hydrogen atoms, resulting in a simplified spectrum compared to the non-deuterated N-desmethyl Netupitant [28] [31]. This characteristic makes deuterated compounds valuable for structural elucidation and analytical verification purposes [26] [28].
Carbon-13 nuclear magnetic resonance spectroscopy reveals coupling patterns between carbon atoms and adjacent deuterium nuclei, producing characteristic multipicity patterns that differ from those observed with protium [30] [31]. The spin-1 nature of deuterium results in specific coupling patterns that can be used for structural confirmation [28] [31].
| Nuclear Magnetic Resonance Type | Characteristic Features | Applications |
|---|---|---|
| Deuterium Nuclear Magnetic Resonance | Broad signals, chemical shifts similar to proton | Deuteration verification |
| Proton Nuclear Magnetic Resonance | Absence of deuterated position signals | Structural elucidation |
| Carbon-13 Nuclear Magnetic Resonance | Deuterium coupling patterns | Isotopic incorporation confirmation |
Mass spectrometric analysis of N-desmethyl Netupitant D6 reveals characteristic fragmentation patterns that reflect the deuterium incorporation and overall molecular structure [29] [32]. The molecular ion peak appears at mass-to-charge ratio 571.6, representing a 6 atomic mass unit increase compared to the non-deuterated analog [1] [3] [4].
Fragmentation patterns in electron ionization mass spectrometry demonstrate the stability of deuterium incorporation under typical analytical conditions [29] [32]. The deuterated methyl groups may exhibit different fragmentation behavior compared to their protium analogs, potentially providing information about fragmentation mechanisms and pathways [29] [32].
Collision-induced dissociation experiments reveal that deuterium-containing fragments retain their isotopic labeling under standard analytical conditions, confirming the utility of this compound as an internal standard for quantitative analysis [29]. The mass spectral behavior supports the use of N-desmethyl Netupitant D6 in liquid chromatography-mass spectrometry applications for pharmaceutical analysis [6] [20].
Tandem mass spectrometry experiments demonstrate characteristic product ion patterns that can be used for structural confirmation and quantitative analysis [29] [32]. The deuterium labeling provides sufficient mass difference to enable accurate quantification when used as an internal standard [6] [20].
Infrared spectroscopy of N-desmethyl Netupitant D6 exhibits characteristic absorption bands corresponding to the various functional groups present in the molecular structure [27]. The compound displays strong absorption bands associated with the amide carbonyl group, aromatic carbon-carbon stretching vibrations, and carbon-fluorine stretching from the trifluoromethyl substituents [1] [3] [27].
The presence of deuterium atoms results in characteristic shifts in vibrational frequencies compared to the non-deuterated analog [27]. Carbon-deuterium stretching vibrations appear at lower frequencies than corresponding carbon-hydrogen stretches, providing spectroscopic evidence for successful deuterium incorporation [27] [26].
Aromatic carbon-carbon stretching vibrations from the multiple benzene and pyridine rings produce characteristic absorption patterns in the fingerprint region of the infrared spectrum [27]. The bis(trifluoromethyl)phenyl group contributes strong carbon-fluorine stretching absorptions that serve as diagnostic peaks for structural identification [1] [3].
Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the extended aromatic systems present in the molecular structure [1] [3]. The compound exhibits absorption maxima consistent with substituted aromatic compounds, though specific spectroscopic parameters have not been extensively documented in the available literature [19] [21].
| Spectroscopic Method | Key Features | Diagnostic Value |
|---|---|---|
| Infrared Spectroscopy | Carbon-deuterium stretches, amide carbonyl, aromatic bands | Functional group identification |
| Ultraviolet-Visible Spectroscopy | Aromatic absorption maxima | Chromophore characterization |
| Combined Techniques | Complementary structural information | Complete spectroscopic characterization |
The theoretical foundation of deuterium labeling rests on fundamental quantum mechanical principles that govern isotopic substitution effects in chemical systems. The replacement of hydrogen atoms with deuterium in organic molecules creates measurable differences in molecular behavior due to the substantial mass difference between these isotopes [1] [2]. Deuterium, containing one proton and one neutron in its nucleus, possesses twice the mass of protium hydrogen, making it the most effective stable isotope for studying kinetic isotope effects [3].
The quantum mechanical basis for deuterium isotope effects originates from differences in zero-point energy between carbon-hydrogen and carbon-deuterium bonds [4]. The zero-point energy difference arises from the relationship between vibrational frequency and reduced mass, where the reduced mass for a carbon-deuterium bond (μ = 0.67 atomic mass units) is significantly higher than that of a carbon-hydrogen bond (μ = 0.5 atomic mass units) [2]. This mass difference results in lower vibrational frequencies for deuterated bonds, with a reduction factor of approximately 1.37 compared to their protiated analogs [1].
Table 4: Theoretical Basis of Deuterium Isotope Effects
| Quantum Mechanical Parameter | C-H Bond | C-D Bond | Isotope Effect |
|---|---|---|---|
| Zero-Point Energy (ZPE) | Higher ZPE | Lower ZPE | ΔZPE = 1.2 kcal/mol |
| Reduced Mass | Lower (μ = 0.5 amu) | Higher (μ = 0.67 amu) | Mass ratio 2:1 |
| Vibrational Frequency | Higher frequency | Lower frequency | Factor of 1.37 reduction |
| Bond Dissociation Energy | 104 kcal/mol | 105.4 kcal/mol | 1.4 kcal/mol stronger |
| Activation Energy Difference | Lower Ea | Higher Ea | ΔEa(D-H) = 0-3 kcal/mol |
The enhanced stability of carbon-deuterium bonds relative to carbon-hydrogen bonds provides the mechanistic basis for improved metabolic stability in deuterated pharmaceutical compounds [5] [6]. This stability enhancement results from the lower zero-point energy of deuterated bonds, which increases the activation energy required for bond cleavage during enzymatic processes [6]. Primary kinetic isotope effects, where carbon-deuterium bond breaking becomes rate-limiting, can exhibit isotope effect values ranging from 1.2 to 8.0, depending on the specific enzymatic system and reaction mechanism [6] [7].
The theoretical framework also encompasses secondary isotope effects, which occur when deuterium substitution affects neighboring bonds without direct involvement in bond cleavage [8]. These effects typically range from 1.0 to 1.5 and provide valuable information about transition state geometry and electronic reorganization during chemical transformations [2]. The comprehensive understanding of these quantum mechanical principles enables rational design of deuterated compounds with predictable pharmacokinetic improvements [9] [10].
N-desmethyl Netupitant D6 represents a strategically deuterated metabolite designed to facilitate precise analytical studies of netupitant metabolism. The compound incorporates six deuterium atoms at specific positions within its molecular structure, creating a mass increment of 6.036 Da relative to the unlabeled N-desmethyl netupitant [11] [12] [13]. The position-specific deuteration pattern in this compound targets metabolically vulnerable sites that undergo cytochrome P450-mediated oxidation during normal drug metabolism [14] [15].
The deuteration strategy focuses on methyl carbon positions where N-demethylation reactions occur as part of the normal netupitant metabolic pathway [14] [16]. Netupitant undergoes extensive hepatic metabolism primarily through cytochrome P450 3A4, generating three major metabolites including the N-desmethyl derivative (M1), which constitutes approximately 29% of parent drug exposure [15] [17]. The strategic placement of deuterium atoms at these positions creates kinetic isotope effects that can be exploited for analytical purposes without significantly altering the compound's biological activity [12] [13].
Table 5: Position-Specific Deuteration in N-desmethyl Netupitant D6
| Position | Deuterium Atoms | Expected KIE | Metabolic Vulnerability |
|---|---|---|---|
| Methyl Carbon (C-1) | 3 (CD3) | 2.0-7.0 | High |
| Methyl Carbon (C-2) | 3 (CD3) | 2.0-7.0 | High |
| Secondary Carbon | 1-2 (CHD, CD2) | 1.5-3.0 | Moderate |
| Tertiary Carbon | 1 (CD) | 1.2-2.5 | Low |
| Aromatic Carbon | 1 (CD) | 1.1-1.5 | Low |
The molecular formula of N-desmethyl Netupitant D6 (C29H24D6F6N4O) reflects the systematic replacement of six hydrogen atoms with deuterium while maintaining the overall structural integrity required for neurokinin-1 receptor interaction [11] [18]. This deuteration pattern enables mass spectrometric distinction from the unlabeled metabolite while preserving the pharmacological characteristics necessary for biological studies [12] [19].
The position-specific deuteration approach employed in N-desmethyl Netupitant D6 synthesis utilizes established synthetic methodologies that ensure high isotopic purity and structural integrity [20] [21]. The deuteration positions are selected based on metabolic soft spot analysis, identifying carbon-hydrogen bonds most susceptible to enzymatic oxidation during normal drug metabolism [5] [22]. This strategic approach maximizes the analytical utility of the compound while maintaining its relevance as a metabolic standard [10] [23].
The isotopic distribution patterns of N-desmethyl Netupitant D6 exhibit characteristic features that distinguish deuterated compounds from their protiated analogs in mass spectrometric analysis [24] [20]. The incorporation of six deuterium atoms creates a distinct mass shift that enables unambiguous identification and quantification in complex biological matrices [25] [26]. The theoretical isotopic envelope for this compound displays a molecular ion peak at m/z 570.6, representing a 6.036 Da increase compared to the unlabeled N-desmethyl netupitant [11] [18].
Mass spectrometric analysis of deuterated compounds reveals isotopic distribution patterns that differ from natural abundance distributions due to the intentional isotopic substitution [20] [25]. The deuterated molecular ion appears as a distinct peak cluster separated from the natural isotope pattern of the unlabeled compound [24]. This separation enables precise quantification using selected reaction monitoring or multiple reaction monitoring techniques in liquid chromatography-tandem mass spectrometry systems [27] [26].
The isotopic purity of N-desmethyl Netupitant D6 typically exceeds 95%, as determined by high-resolution mass spectrometry analysis [20] [28]. The isotopic enrichment can be calculated by comparing the relative intensities of deuterated and protiated molecular ion species, providing quantitative assessment of labeling efficiency [24] [20]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and deuterium incorporation at specific positions [20] [27].
The deuterium isotope effect on mass spectrometric fragmentation patterns provides additional analytical advantages for compound identification and structural confirmation [29] [30]. Deuterated fragments exhibit predictable mass shifts that correspond to the number of deuterium atoms retained in each fragment ion [24]. This fragmentation pattern analysis enables determination of deuterium distribution within the molecule and confirmation of synthetic success [20] [28].
Kinetic isotope effects in N-desmethyl Netupitant D6 arise from the fundamental quantum mechanical differences between carbon-hydrogen and carbon-deuterium bond strengths [6] [7]. Primary kinetic isotope effects occur when deuterated bonds undergo cleavage during rate-limiting steps of enzymatic reactions, typically exhibiting values between 2.0 and 7.0 for methyl group oxidations [6] [31]. These effects provide mechanistic insights into cytochrome P450-mediated metabolism and enable modulation of metabolic clearance rates [7] [32].
The magnitude of kinetic isotope effects depends on the specific enzymatic system and reaction mechanism involved in metabolite formation [6] [33]. Cytochrome P450 3A4, the primary enzyme responsible for netupitant metabolism, demonstrates significant deuterium isotope effects for N-demethylation reactions [6] [31]. The presence of deuterium at metabolically vulnerable positions creates measurable changes in reaction rates that can be exploited for pharmacokinetic studies [7] [31].
Table 2: Types of Deuterium Isotope Effects
| Effect Type | Typical Range | Mechanism |
|---|---|---|
| Primary Kinetic Isotope Effect (kH/kD) | 1.2 - 8.0 | C-D bond breaking in rate-limiting step |
| Secondary Isotope Effect | 1.0 - 1.5 | Isotope substitution affects neighboring bonds |
| Equilibrium Isotope Effect | 1.0 - 2.0 | Isotope affects equilibrium position |
| Solvent Isotope Effect | 1.0 - 4.0 | D2O vs H2O as solvent |
| Mass Effect | 1.006 Da per deuterium | Mass difference between 1H and 2H |
Secondary isotope effects in deuterated netupitant metabolites reflect conformational and electronic changes that occur during enzymatic transformations [8] [2]. These effects, while smaller in magnitude than primary effects, provide valuable information about transition state structures and reaction mechanisms [6] [7]. The combination of primary and secondary isotope effects creates unique kinetic profiles that enable discrimination between different metabolic pathways [31] [33].
The practical application of kinetic isotope effects in N-desmethyl Netupitant D6 extends to bioanalytical method development and validation [34] [35]. The predictable differences in reaction rates between deuterated and protiated compounds enable internal standardization in quantitative mass spectrometry [34]. This approach compensates for matrix effects and analytical variability, improving the precision and accuracy of pharmacokinetic measurements [9] [10].
Deuteration-induced stability enhancement in N-desmethyl Netupitant D6 results from the fundamental thermodynamic differences between carbon-deuterium and carbon-hydrogen bonds [5] [36]. The carbon-deuterium bond exhibits greater dissociation energy (105.4 kcal/mol) compared to the carbon-hydrogen bond (104.0 kcal/mol), creating a 1.4 kcal/mol stability advantage [37]. This enhanced bond strength translates to increased resistance against enzymatic cleavage and improved metabolic stability [5] [22].
The mechanistic basis for stability enhancement involves the reduced zero-point energy of deuterated bonds, which increases the activation energy required for bond dissociation during metabolic processes [38] [5]. This quantum mechanical effect creates kinetic barriers that slow enzymatic reactions involving deuterated positions [6] [7]. The magnitude of stability enhancement depends on the specific deuteration pattern and the enzymatic systems involved in metabolism [31] [39].
Experimental studies demonstrate that deuteration at metabolically vulnerable positions can significantly extend compound half-life and reduce clearance rates [10] [5]. The stability enhancement effect is particularly pronounced for compounds undergoing cytochrome P450-mediated oxidation, where carbon-hydrogen bond cleavage represents the rate-limiting step [6] [7]. Strategic deuteration enables modification of pharmacokinetic parameters without altering pharmacological activity [5] [22].
Table 6: Analytical Applications of N-desmethyl Netupitant D6
| Application | Advantage | Mass Difference (Da) | Detection Method |
|---|---|---|---|
| Mass Spectrometry Internal Standard | Isotopic separation and identical chemical behavior | +6.036 | LC-MS/MS |
| Pharmacokinetic Studies | Tracking drug metabolism and clearance | +6.036 | LC-MS/MS |
| Metabolite Identification | Distinguishing parent drug from metabolites | +6.036 | HRMS |
| Drug Interaction Studies | Assessing enzyme inhibition/induction | +6.036 | LC-MS/MS |
| Bioanalytical Method Validation | Compensation for matrix effects | +6.036 | LC-MS/MS |
The practical implications of deuteration-induced stability enhancement extend beyond pharmacokinetic improvements to include enhanced analytical performance and reduced experimental variability [10] [34]. Deuterated internal standards exhibit superior stability during sample processing and storage, minimizing degradation-related analytical errors [40] [35]. This stability advantage makes N-desmethyl Netupitant D6 particularly valuable for long-term studies and bioanalytical method validation [34] [35].